molecular formula C24H17N3O4 B14124985 2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide

Cat. No.: B14124985
M. Wt: 411.4 g/mol
InChI Key: AOKUGVUGXJJNMK-UHFFFAOYSA-N
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Description

2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, characterized by multiple rings and functional groups, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-phenylacetamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the core structure: This step involves the construction of the tricyclic core through cyclization reactions.

    Functional group modifications: Introduction of phenyl and acetamide groups through substitution reactions.

    Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl groups.

    Reduction: Reduction reactions could target the oxo groups, converting them to hydroxyl groups.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl and acetamide groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a catalyst or catalyst precursor in organic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Biochemical Studies: Investigating its interactions with biological molecules.

    Drug Development: Potential as a lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Exploring its efficacy in treating various diseases.

    Diagnostic Tools: Use in imaging or as a biomarker.

Industry

    Chemical Manufacturing: Application in the synthesis of other complex organic compounds.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which 2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-phenylacetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA bases, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-methylacetamide
  • 2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-ethylacetamide

Uniqueness

The uniqueness of 2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-phenylacetamide lies in its specific functional groups and structural arrangement, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H17N3O4

Molecular Weight

411.4 g/mol

IUPAC Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide

InChI

InChI=1S/C24H17N3O4/c28-20(25-16-9-3-1-4-10-16)15-26-21-18-13-7-8-14-19(18)31-22(21)23(29)27(24(26)30)17-11-5-2-6-12-17/h1-14H,15H2,(H,25,28)

InChI Key

AOKUGVUGXJJNMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

Origin of Product

United States

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